3-bromo-4-(1,3-oxazol-5-yl)pyridine
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Overview
Description
3-bromo-4-(1,3-oxazol-5-yl)pyridine is a heterocyclic compound that contains both a pyridine and an oxazole ring.
Preparation Methods
The synthesis of 3-bromo-4-(1,3-oxazol-5-yl)pyridine typically involves the bromination of 4-(1,3-oxazol-5-yl)pyridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-bromo-4-(1,3-oxazol-5-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
3-bromo-4-(1,3-oxazol-5-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-4-(1,3-oxazol-5-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar compounds to 3-bromo-4-(1,3-oxazol-5-yl)pyridine include other brominated pyridine derivatives and oxazole-containing compounds. These compounds share structural similarities but may differ in their reactivity, biological activity, and applications . For example:
3-bromo-5-(1,3-oxazol-5-yl)pyridine: Similar structure but different position of the bromine atom.
4-(1,3-oxazol-5-yl)pyridine: Lacks the bromine atom, leading to different reactivity and applications.
Properties
IUPAC Name |
5-(3-bromopyridin-4-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-10-2-1-6(7)8-4-11-5-12-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJNZYFXPKUMAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CN=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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